(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid
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Overview
Description
The compound (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid is a complex organic molecule. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base like triethylamine.
Formation of the Pyrrolidinone Ring: The protected amino acid undergoes cyclization to form the pyrrolidinone ring. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling: The final step involves coupling the pyrrolidinone derivative with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized using this compound can serve as therapeutic agents, including enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic peptides. It is also used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of peptides synthesized using this compound depends on their specific structure and target. Generally, these peptides can interact with proteins, enzymes, or receptors, modulating their activity. The Fmoc group itself does not participate in the biological activity but serves as a protective group during synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3R)-3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-[(3R)-3-(Benzyloxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The use of the Fmoc group in (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid provides several advantages, including ease of removal under mild basic conditions and compatibility with a wide range of reaction conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups like Boc or Cbz, which require harsher conditions for removal.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)/t20-,21+/m1/s1 |
InChI Key |
PEMHOAIHPQJNIM-RTWAWAEBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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